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Compound of Interest

Compound Name: 2-Pyrimidinecarboxylic acid

Cat. No.: B030524 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
pyrimidinecarboxylic acid, a key heterocyclic compound with applications in medicinal

chemistry and materials science. This document details the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed

experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-pyrimidinecarboxylic acid.

Due to the limited availability of publicly accessible, experimentally verified NMR and Mass

Spectrometry data for 2-pyrimidinecarboxylic acid, the presented NMR and MS data are

predicted based on established spectroscopic principles and data from analogous compounds.

The IR data is based on available experimental spectra.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~9.1 Doublet ~4.8 H4, H6

~7.6 Triplet ~4.8 H5

>10 Broad Singlet - COOH

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~165 C=O

~158 C2

~157 C4, C6

~122 C5

Table 3: IR Spectroscopic Data

Frequency (cm⁻¹) Intensity Assignment

3100-2500 Broad O-H stretch (Carboxylic Acid)

~1710 Strong C=O stretch (Carboxylic Acid)

~1570 Medium C=N stretch (Pyrimidine Ring)

~1450 Medium C=C stretch (Pyrimidine Ring)

~1320 Medium C-O stretch

~990 Medium O-H bend

Table 4: Mass Spectrometry Data (Predicted)
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m/z Relative Intensity (%) Assignment

124 High [M]⁺ (Molecular Ion)

107 Medium [M-OH]⁺

96 High [M-CO]⁺

79 High [M-COOH]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized for a solid organic compound like 2-pyrimidinecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 2-pyrimidinecarboxylic acid.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

The experiment is run at room temperature.

The spectral width is set to encompass all expected proton resonances (typically 0-12

ppm).

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

Chemical shifts are referenced to the residual solvent peak.

¹³C NMR Spectroscopy:
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The ¹³C NMR spectrum is recorded on the same spectrometer, operating at an appropriate

frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

Proton decoupling is used to simplify the spectrum.

The spectral width is set to cover all expected carbon resonances (typically 0-200 ppm).

A larger number of scans is typically required compared to ¹H NMR to obtain a good

signal-to-noise ratio.

Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR:

A small amount of the solid 2-pyrimidinecarboxylic acid sample is placed directly onto

the ATR crystal.

Pressure is applied to ensure good contact between the sample and the crystal.

The IR spectrum is recorded in the range of 4000-400 cm⁻¹.

The background spectrum of the clean ATR crystal is recorded and subtracted from the

sample spectrum.

KBr Pellet Method:

Approximately 1-2 mg of 2-pyrimidinecarboxylic acid is finely ground with ~100 mg of

dry potassium bromide (KBr).

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

The IR spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
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Electron Ionization (EI) Mass Spectrometry:

A small amount of the 2-pyrimidinecarboxylic acid sample is introduced into the mass

spectrometer, typically via a direct insertion probe.

The sample is vaporized by heating.

The gaseous molecules are bombarded with a high-energy electron beam (typically 70

eV), causing ionization and fragmentation.

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z).

A mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 2-pyrimidinecarboxylic acid.
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Caption: Workflow of Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Characterization of 2-
Pyrimidinecarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b030524#spectroscopic-data-nmr-ir-ms-of-2-
pyrimidinecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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